(1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylimidazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-10-12(16-11-17)14(20)19-8-6-18(7-9-19)13-4-2-3-5-15-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPHGWRCEMSJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a wide range of targets, including various enzymes and receptors.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Biological Activity
The compound (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 270.34 g/mol. The structure includes an imidazole ring, a piperazine moiety, and a pyridine derivative, which contribute to its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Imidazole Derivative Properties : Imidazole-containing compounds are known for their ability to interact with multiple biochemical pathways, including enzyme inhibition and receptor modulation. They often exhibit antimicrobial, antifungal, and anticancer properties due to their ability to bind to specific sites on proteins and enzymes .
- Piperazine Moiety : The piperazine ring enhances the compound's affinity for neurotransmitter receptors, particularly in the central nervous system (CNS). This suggests potential applications in treating neurological disorders .
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines. Specific analogs have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating effective antiproliferative activity .
Antimicrobial Activity
The imidazole and pyridine components are associated with antimicrobial effects. Studies have reported that derivatives of imidazole exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Neuropharmacological Effects
Given its structural components, this compound may also act as a central nervous system agent. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies suggest that the compound could modulate serotonin receptors, which plays a crucial role in mood regulation .
Research Findings
A summary of key studies investigating the biological activity of related compounds is provided below:
Case Studies
- Anticancer Efficacy : A study involving a series of imidazole derivatives demonstrated that modifications on the imidazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 2 µM.
- Neuropharmacological Assessment : In a preclinical trial assessing piperazine derivatives for anxiety disorders, one derivative exhibited significant reductions in anxiety-like behavior in rodent models compared to control groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine and imidazole compounds exhibit antidepressant-like effects. The compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar imidazole-piperazine derivatives showed significant improvement in depressive-like behaviors in animal models, suggesting a promising avenue for developing new antidepressants .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that play a role in cell proliferation and survival.
Case Study:
In vitro studies have shown that (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone significantly inhibited the growth of human cancer cell lines, including breast and lung cancers. These findings were corroborated by further studies that reported apoptosis induction in cancer cells treated with this compound .
Receptor Binding Affinity
The compound exhibits a high affinity for various neurotransmitter receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). This binding profile is indicative of its potential use in treating mood disorders and schizophrenia .
Enzyme Inhibition
The imidazole moiety is known to interact with enzymes involved in cancer progression, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote tumor growth .
Further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans, particularly for its antidepressant and anticancer properties.
Structural Modifications
Future studies may explore structural modifications to enhance bioavailability and selectivity towards specific targets, potentially leading to more effective therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Structure | Key Substituents/Modifications | Reported Activity/Synthesis | Evidence Source |
|---|---|---|---|
| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | Thieno-pyrazol, 2-fluorophenyl | Synthesized via bromothiophene intermediates | |
| 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone | Benzoimidazole, 4-methoxybenzyl | Dual histamine H1/H4 receptor ligand | |
| 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone | Pyrazolo-pyridine, chloro-methoxyphenyl | Structural data only; potential kinase inhibition | |
| 4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-ylmethanone hydrochloride | Ethylimidazole, 4-methoxyphenyl | No activity data; hydrochloride salt improves solubility | |
| Atevirdine ([4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone) | Indole, ethylamino-pyridine | Antiviral (HIV-1 reverse transcriptase inhibitor) |
Key Structural and Functional Differences
Imidazole Substitution Patterns
- Target Compound: The 1-methylimidazole at position 4 may enhance metabolic stability compared to unsubstituted imidazoles. This substitution is less common in the analogs, which often feature benzoimidazoles (e.g., ) or thieno-pyrazol systems (e.g., ).
- Ethylimidazole vs. Methylimidazole : The ethyl-substituted analog () may exhibit altered lipophilicity and receptor binding compared to the methyl derivative, though direct comparisons are unavailable.
Piperazine-Pyridine Modifications
- The pyridin-2-yl group in the target compound is conserved in Atevirdine (), suggesting a role in π-π stacking or metal coordination. However, Atevirdine replaces imidazole with an indole, reducing hydrogen-bond donor capacity but improving penetration into viral targets.
- In the benzoimidazole analog (), a 4-methoxybenzyl group extends the pharmacophore, likely enhancing affinity for histamine receptors.
Pharmacological Implications
- Receptor Selectivity: The dual H1/H4 activity of the benzoimidazole analog () contrasts with Atevirdine’s antiviral focus, highlighting how minor structural changes (e.g., indole vs. imidazole) redirect biological targets.
- Fluorine and Chlorine Effects : The 2-fluorophenyl group in may enhance metabolic stability and binding through hydrophobic interactions, while the chloro-methoxyphenyl substituent in could influence kinase inhibition via steric effects.
Q & A
Q. What are the common synthetic routes and characterization techniques for (1-methyl-1H-imidazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone?
Methodological Answer: The synthesis typically involves coupling a substituted imidazole precursor with a piperazine derivative. Key steps include:
- Acylation : Reacting 1-methyl-1H-imidazole-4-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to form an activated intermediate.
- Nucleophilic substitution : Introducing the 4-(pyridin-2-yl)piperazine moiety via a nucleophilic attack under inert conditions (e.g., N₂ atmosphere, DMF solvent, 60°C).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol.
Q. Characterization Methods :
- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., imidazole C-H protons at δ 7.2–7.5 ppm; piperazine N-CH₂ at δ 3.1–3.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 327.2) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. Table 1: Reagents and Conditions for Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDCI, HOBt, DMF, RT | Carboxylic acid activation |
| 2 | 4-(pyridin-2-yl)piperazine, 60°C, 12h | Coupling |
| 3 | Silica gel chromatography (CH₂Cl₂:MeOH 95:5) | Purification |
Q. What are the key physicochemical properties influencing experimental design for this compound?
Methodological Answer: Critical properties include:
- Solubility : Limited aqueous solubility (~0.1 mg/mL in water), requiring DMSO or ethanol for in vitro studies.
- pKa : Predicted basic pKa ~8.2 (piperazine nitrogen), influencing protonation state in biological assays .
- Thermal Stability : Decomposition temperature >200°C (DSC data), enabling storage at room temperature .
Q. Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.3 | Calculated (ChemAxon) |
| PSA | 60.9 Ų | Predicted |
| Melting Point | 104–105°C | DSC |
Advanced Research Questions
Q. How can conflicting pharmacological data for this compound be resolved?
Methodological Answer: Contradictory results in receptor binding assays (e.g., dual H₁/H₄ histamine receptor activity ) may arise from:
- Assay Variability : Use orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays) to confirm target engagement.
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in cell-based assays.
- Species Differences : Compare human vs. murine receptor isoforms using transfected HEK293 cells .
Q. Example Workflow :
Validate purity via HPLC (>99%).
Repeat dose-response curves with fresh stock solutions.
Cross-check with knockout cell lines to confirm specificity .
Q. What strategies optimize the compound’s bioactivity through substituent modification?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
Q. Experimental Design :
Parallel Synthesis : Use a 96-well plate to generate derivatives via Suzuki-Miyaura coupling .
High-Throughput Screening (HTS) : Test against target panels (e.g., GPCRs, kinases) to identify off-target effects.
MD Simulations : Model ligand-receptor interactions (e.g., Glide docking) to prioritize analogs with improved binding .
Q. How can researchers elucidate the compound’s mechanism of action in antileishmanial studies?
Methodological Answer: For antiparasitic activity (IC₅₀ = 2.1 µM against Leishmania donovani ):
- Target Identification : Use thermal shift assays (TSA) to identify protein targets (e.g., inhibition of trypanothione reductase).
- Metabolomics : Profile ATP/NADH levels via LC-MS to assess metabolic disruption.
- Resistance Studies : Generate drug-resistant strains via serial passage and identify mutations via whole-genome sequencing.
Q. Table 3: In Vitro Antileishmanial Assay Conditions
| Parameter | Value |
|---|---|
| Incubation Time | 72h |
| Cell Line | Axenic amastigotes |
| Endpoint | Alamar Blue fluorescence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
